molecular formula C19H17NO2 B8156371 (2-(3-(Benzyloxy)phenyl)pyridin-3-yl)methanol

(2-(3-(Benzyloxy)phenyl)pyridin-3-yl)methanol

Cat. No.: B8156371
M. Wt: 291.3 g/mol
InChI Key: YTWLPMFATHIMSH-UHFFFAOYSA-N
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Description

(2-(3-(Benzyloxy)phenyl)pyridin-3-yl)methanol: is an organic compound that features a pyridine ring substituted with a benzyloxyphenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-(Benzyloxy)phenyl)pyridin-3-yl)methanol typically involves the following steps:

    Formation of the benzyloxyphenyl intermediate: This can be achieved by reacting benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxy group.

    Coupling with pyridine: The benzyloxyphenyl intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Reduction: The final step involves the reduction of the resulting compound to introduce the methanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the aromatic rings or the benzyloxy group.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced aromatic rings or modified benzyloxy groups.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: : The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: : It may serve as a ligand in the study of biological receptors or enzymes, aiding in the understanding of molecular interactions and mechanisms.

Industry: : The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2-(3-(Benzyloxy)phenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity through hydrophobic interactions, while the pyridine ring can participate in π-π stacking or hydrogen bonding. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

    (2-(3-(Methoxy)phenyl)pyridin-3-yl)methanol: Similar structure but with a methoxy group instead of a benzyloxy group.

    (2-(3-(Phenyl)phenyl)pyridin-3-yl)methanol: Lacks the oxygen atom in the benzyloxy group.

Uniqueness: The presence of the benzyloxy group in (2-(3-(Benzyloxy)phenyl)pyridin-3-yl)methanol provides unique electronic and steric properties that can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound in the design of new drugs and materials.

Properties

IUPAC Name

[2-(3-phenylmethoxyphenyl)pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c21-13-17-9-5-11-20-19(17)16-8-4-10-18(12-16)22-14-15-6-2-1-3-7-15/h1-12,21H,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWLPMFATHIMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CC=N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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